Cas no 1131007-94-7 (4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[cd,mn]pyrene)

4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[cd,mn]pyrene structure
1131007-94-7 structure
Nome del prodotto:4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[cd,mn]pyrene
Numero CAS:1131007-94-7
MF:C63H51N
MW:822.085756540298
CID:820041
PubChem ID:102508254

4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[cd,mn]pyrene Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[cd,mn]pyrene
    • 4,4,8,8,12,12-Hexakis(4-methylphenyl)-4H,8H,12H-benzo[1,9]quinoli zino[3,4,5,6,7-defg]acridine
    • 4,4,8,8,12,12-Hexa-p-tolyl-4H-8H-12H-12C-aza?dibenzo[cd,mn]pyrene
    • 8,8,14,14,22,22-hexakis(4-methylphenyl)-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaene
    • 8,8,14,14,22,22-hexakis(4-methylphenyl)-1-azahexacyclo[11.7.1.1(3),(1)?.0(2),?.0?,(2)(1).0(1)?,(2)?]docosa-2,4,6,9,11,13(21),15,17,19-nonaene
    • 1131007-94-7
    • SCHEMBL22050981
    • CS-0378769
    • 8,8,14,14,22,22-hexakis(4-methylphenyl)-1-azahexacyclo[11.7.1.1,.0,.0,.0,docosa-2,4,6,9(21),10,12,15(20),16,18-nonaene
    • 8,8,14,14,22,22-hexakis(4-methylphenyl)-1-azahexacyclo[11.7.1.1(3),(1).0(2),.0,(2)(1).0(1),(2)]docosa-2,4,6,9(21),10,12,15(20),16,18-nonaene
    • FATPA , 4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[
    • 4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
    • 4,4,8,8,12,12-hexa-p-tolyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine
    • BS-53759
    • Inchi: 1S/C63H51N/c1-40-16-28-46(29-17-40)61(47-30-18-41(2)19-31-47)52-10-7-12-54-58(52)64-59-53(61)11-8-13-55(59)63(50-36-24-44(5)25-37-50,51-38-26-45(6)27-39-51)57-15-9-14-56(60(57)64)62(54,48-32-20-42(3)21-33-48)49-34-22-43(4)23-35-49/h7-39H,1-6H3
    • Chiave InChI: DLUXZJDCDZRTSY-UHFFFAOYSA-N
    • Sorrisi: N12C3=C4C=CC=C3C(C3C=CC(C)=CC=3)(C3C=CC(C)=CC=3)C3C=CC=C(C1=3)C(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC=C(C2=1)C4(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 821.402150631g/mol
  • Massa monoisotopica: 821.402150631g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 64
  • Conta legami ruotabili: 6
  • Complessità: 1270
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 3.2Ų
  • XLogP3: 16.7

Proprietà sperimentali

  • Densità: 1.26

4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[cd,mn]pyrene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1449439-1g
4,4,8,8,12,12-Hexa-p-tolyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine
1131007-94-7 98%
1g
¥11811.00 2024-08-09
A2B Chem LLC
AE24625-1g
FATPA , 4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[
1131007-94-7 Sublimed,>99%(HPLC)
1g
$3707.00 2024-04-20

4,4,8,8,-12,12-hexa-p-tolyl-4H-8H-12H-12C-aza-dibenzo[cd,mn]pyrene Letteratura correlata

Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司